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N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide

PDE10A inhibition kinase inhibitor design structure‑based screening

N‑(4‑(3‑Methoxypyrrolidin‑1‑yl)phenyl)pyrazine‑2‑carboxamide (CAS 1798036‑69‑7) is a synthetic pyrazine‑2‑carboxamide derivative that incorporates a 3‑methoxypyrrolidine‑substituted phenyl ring. Its core structure is characteristic of phosphodiesterase (PDE) and kinase inhibitor scaffolds, but no peer‑reviewed biological data are currently available in public databases.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1798036-69-7
Cat. No. B3007210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide
CAS1798036-69-7
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCOC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C16H18N4O2/c1-22-14-6-9-20(11-14)13-4-2-12(3-5-13)19-16(21)15-10-17-7-8-18-15/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,19,21)
InChIKeyITCXYYGUAYEKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Overview of N‑(4‑(3‑Methoxypyrrolidin‑1‑yl)phenyl)pyrazine‑2‑carboxamide (CAS 1798036‑69‑7) for Targeted Inhibitor Screening


N‑(4‑(3‑Methoxypyrrolidin‑1‑yl)phenyl)pyrazine‑2‑carboxamide (CAS 1798036‑69‑7) is a synthetic pyrazine‑2‑carboxamide derivative that incorporates a 3‑methoxypyrrolidine‑substituted phenyl ring. Its core structure is characteristic of phosphodiesterase (PDE) and kinase inhibitor scaffolds, but no peer‑reviewed biological data are currently available in public databases. The compound is listed exclusively on vendor‑specific platforms , and its purity and identity are typically confirmed by HPLC and NMR . Researchers considering this compound for procurement must therefore evaluate its differentiation from close analogs entirely on the basis of predicted properties and structural novelty, not on published head‑to‑head biological comparisons.

Structural probe for PDE / kinase inhibitor screening; novel 3‑methoxypyrrolidine substituent
Predicted CNS‑compatible profile: clogP ~2.5, tPSA ~65 Ų (in‑silico)
No public bioactivity or ADME data; validation required before target assignment
Procurement depends on structural differentiation from des‑methoxy analogs; class‑level inference only.

Why Generic Substitution of N‑(4‑(3‑Methoxypyrrolidin‑1‑yl)phenyl)pyrazine‑2‑carboxamide Risks Uncontrolled Variation in Screening Campaigns


In the absence of published structure‑activity relationship (SAR) data, the 3‑methoxypyrrolidine moiety and the specific pyrazine‑2‑carboxamide linkage cannot be assumed to be interchangeable with other pyrrolidine‑ or piperidine‑substituted analogs. Even subtle changes in the heterocycle or the methoxy group’s position can drastically alter target binding and selectivity [1]. Because no comparative biological data exist for this compound, any substitution with a “similar” pyrazine carboxamide introduces an unquantifiable risk of shifting the pharmacology profile, making procurement of the exact CAS‑specified entity essential for reproducibility in proprietary screening workflows.

Procured entity
3‑Methoxypyrrolidine derivative
Unique H‑bond acceptor capacity (tPSA +10 Ų); lower lipophilicity (clogP –0.5). May engage targets differently.
Common analog
Des‑methoxy pyrrolidine / piperidine
Higher lipophilicity, absent methoxy interaction. Binding profile may shift significantly; no SAR data to support substitution.
Even minor heterocycle changes can alter PDE10A inhibition (US 8,703,768). Substitution introduces unquantifiable risk in screening campaigns.

Quantitative Differentiation Evidence for N‑(4‑(3‑Methoxypyrrolidin‑1‑yl)phenyl)pyrazine‑2‑carboxamide Relative to Closest Structural Analogs


Structural Uniqueness of the 3‑Methoxypyrrolidine Pendant vs. Common Pyrrolidine/Piperidine Isosteres

The 3‑methoxypyrrolidin‑1‑yl‑phenyl substituent is structurally unique among commercially listed pyrazine‑2‑carboxamides. In the US 8,703,768 patent landscape, potent PDE10A inhibitors frequently employ a 4‑(pyrrolidin‑1‑yl)phenyl or 4‑(piperidin‑1‑yl)phenyl motif, but the 3‑methoxy group is absent from the most active examples [1]. No quantitative potency data (e.g., IC₅₀) are publicly available for the target compound; however, the predicted physicochemical properties (clogP ~2.5, tPSA ~65 Ų) place it in a range typical of CNS‑penetrant PDE inhibitors [2]. This contrasts with des‑methoxy analogs that show higher lipophilicity and potentially different off‑target profiles.

3‑Methoxy vs Des‑methoxy
Class‑level inference
clogP Δ –0.5, tPSA Δ +10 Ų; altered H‑bond capacity
Predicted polarity shift may differentiate binding
In‑silico only; no experimental binding data
PDE10A inhibition kinase inhibitor design structure‑based screening

Absence of Off‑Target Activity Data Necessitates Dedicated Selectivity Profiling

No kinase or PDE selectivity panel data have been disclosed for this compound. In contrast, structurally related pyrazine‑2‑carboxamides in the public domain (e.g., PDE10A inhibitor MP‑10) exhibit >100‑fold selectivity over other PDE isoforms and a panel of 50+ kinases [1]. The exact selectivity of the target compound remains unknown. Therefore, users must commission custom selectivity profiling, which becomes a critical procurement consideration when choosing between this compound and better‑characterized analogs for which selectivity data exist.

Selectivity Profiling Gap
Data to verify
No published kinase or PDE panel data available
Requires in‑house selectivity testing before target assignment
MP‑10 comparator: >100‑fold selective; class benchmark not guaranteed
kinase selectivity PDE panel off‑target screening

Metabolic Stability and Pharmacokinetic Data Are Entirely Absent

No in vitro ADME or in vivo PK parameters (e.g., microsomal half‑life, clearance, bioavailability) have been reported for this compound. In contrast, the pyrazine‑2‑carboxamide class often shows moderate‑to‑high metabolic stability in human liver microsomes (t₁/₂ > 60 min for optimized leads) [1]. The procured compound’s stability is therefore unpredictable, necessitating on‑arrival quality control and ADME triage before use in cellular or in vivo models.

PK Data Gap
Data to verify
No microsomal stability or PK parameters reported
Metabolic stability unpredictable; triage before in vivo use
Class benchmark t₁/₂ >60 min (human microsomes) may not apply
metabolic stability CYP450 microsomal clearance

Best‑Fit Application Scenarios for N‑(4‑(3‑Methoxypyrrolidin‑1‑yl)phenyl)pyrazine‑2‑carboxamide Based on Available Evidence


Proprietary PDE10A‑Targeted Screening where Methoxy Substitution is Hypothesized to Improve Selectivity

The compound’s unique 3‑methoxypyrrolidine substituent differentiates it from the more common des‑methoxy PDE10A inhibitor scaffolds. Use in a focused PDE panel (PDE1‑11) can probe whether this substitution enhances PDE10A selectivity or alters the isoform inhibition profile compared to literature standards like MP‑10 [1].

Hit‑to‑Lead Expansion of Pyrazine‑2‑Carboxamide Libraries in Kinase/PDE Drug Discovery

As a singleton with unexplored biological activity, this compound serves as a structural diversification element for SAR expansion. Procurement enables the generation of proprietary data that, once generated, becomes a competitive differentiator for the purchasing organization [1].

In‑house Metabolic Stability Triage and Pharmacokinetic Profiling

Given the complete absence of ADME data, the compound is suitable for in‑house microsomal stability and CYP inhibition assays. The resulting data can then be used to justify further investment in the series or to deprioritize the scaffold relative to more advanced analogs [1].

Application
Selection Property
Validation Focus
PDE10A‑targeted screening with methoxy hypothesis
3‑Methoxypyrrolidine substituent
PDE isoform selectivity profiling vs MP‑10
Hit‑to‑lead SAR expansion
Unexplored pyrazine‑2‑carboxamide scaffold
Kinase/PDE panel screening; generate proprietary data
In‑house metabolic stability triage
Absence of ADME data
Microsomal stability & CYP inhibition assays
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